molecular formula C7H6N4O2 B3298690 4-Nitro-1H-indazol-7-amine CAS No. 89795-92-6

4-Nitro-1H-indazol-7-amine

Cat. No.: B3298690
CAS No.: 89795-92-6
M. Wt: 178.15 g/mol
InChI Key: YDFVHJZKVFWLSI-UHFFFAOYSA-N
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Description

4-Nitro-1H-indazol-7-amine (CAS 89795-92-6) is a nitro-substituted indazole derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its core structure is part of ongoing investigations into novel therapeutic agents, with its derivatives being explored as potent inhibitors for various biological targets. For instance, structurally related 4-aminoindazole compounds have been developed as dual-target inhibitors with potential applications in oncology research . Furthermore, certain nitro-substituted indazoles are recognized for their properties as inhibitors of nitric oxide synthase (NOS) isoforms . The compound is characterized by the molecular formula C 7 H 6 N 4 O 2 and a molecular weight of 178.15 g/mol . As a fine chemical, it is intended for use in laboratory research and development. To preserve its stability and purity, it is recommended to store the material sealed in a dry environment at 2-8°C . Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-nitro-1H-indazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c8-5-1-2-6(11(12)13)4-3-9-10-7(4)5/h1-3H,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFVHJZKVFWLSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 4 Nitro 1h Indazol 7 Amine and Indazole Analogs

Nucleophilic and Electrophilic Reactivity of the Indazole Nitrogen Atoms

The indazole ring system, a 10-π electron aromatic heterocycle, possesses two nitrogen atoms that are key centers of reactivity. sci-hub.se The system exists in two principal tautomeric forms, the more thermodynamically stable 1H-indazole and the less stable 2H-indazole. nih.govbeilstein-journals.org This tautomerism influences which nitrogen atom acts as the primary nucleophile in reactions. beilstein-journals.org

The reactivity of the indazole nitrogens is a balance of their nucleophilic and basic properties. The molecule contains both an imine-like (N2) and an amine-like (N1) nitrogen center. mdpi.com Generally, the imino N2 atom is considered the more basic and stronger nucleophilic center compared to the pyrrole-like N1 atom. mdpi.comarabjchem.org DFT calculations have shown that an indazole molecule protonated at the imino N2 atom is significantly more stable than one protonated at the amino N1 atom. mdpi.com

However, the regioselectivity of reactions such as alkylation is complex and depends heavily on reaction conditions, including the electrophile, solvent, and base used, often yielding a mixture of N1 and N2 substituted products. beilstein-journals.org For instance, some alkylation strategies show that while N1 alkylation might be kinetically favored under certain models, the reaction can be thermodynamically driven to favor the N2 product. wuxibiology.com The presence of electron-withdrawing groups, such as a nitro group, significantly modulates the electronic distribution and reactivity of the indazole nucleus. arabjchem.orgarpgweb.com A nitro group decreases the electron density of the ring system, which in turn reduces the nucleophilicity of the nitrogen atoms. acs.org

Addition Reactions to the Indazole Nucleus

The addition of formaldehyde (B43269) to the NH group of azoles, including indazoles, is a well-established reaction that typically yields N-hydroxymethyl derivatives. acs.orgnih.gov This reaction can proceed under both acidic and neutral conditions. nih.gov In aqueous hydrochloric acid, the mechanism involves the reaction of the neutral indazole molecule with protonated formaldehyde. acs.orgnih.gov A direct reaction between a protonated indazolium cation and formaldehyde is considered unlikely. acs.orgnih.gov

The reaction of various NH-indazoles with formaldehyde in aqueous HCl has been studied extensively, leading to the formation of (1H-indazol-1-yl)methanol derivatives. acs.orgnih.gov The characterization of the resulting isomers, particularly distinguishing between N1 and N2 substitution, is accomplished using techniques like solution and solid-state Nuclear Magnetic Resonance (NMR) and X-ray crystallography. nih.govresearchgate.net For the first time, 2-substituted derivatives from these reactions have been characterized by multinuclear NMR, with theoretical calculations providing a strong basis for the experimental findings. nih.govnih.gov The addition is a reversible reaction, and the stability of the resulting adducts can be influenced by substituents on the indazole ring. acs.orgresearchgate.net

The presence and position of a nitro substituent on the indazole ring have a profound effect on the addition reaction with formaldehyde. acs.orgnih.gov Electron-withdrawing nitro groups generally increase the sensitivity of the resulting hydroxymethyl adduct to hydrolysis, which enhances the rate of the reverse reaction. acs.orgresearchgate.net

A study on the reaction of nitro-1H-indazoles with formaldehyde in aqueous HCl revealed significant differences in reactivity based on the nitro group's position. acs.orgnih.gov Indazole itself, along with 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles, readily react to form the corresponding N1-hydroxymethyl derivatives. acs.orgnih.gov In stark contrast, 7-nitro-1H-indazole was initially reported as unreactive under the same conditions. acs.orgnih.gov This lack of reactivity is attributed to the formation of a strong intramolecular hydrogen bond between the N1-H and the oxygen of the peri-positioned 7-nitro group, which prevents the N1 atom from participating in the reaction. nih.gov

CompoundReactivity with Formaldehyde (in aq. HCl)ProductReference
1H-IndazoleReacts(1H-Indazol-1-yl)methanol acs.orgnih.gov
4-Nitro-1H-indazoleReacts(4-Nitro-1H-indazol-1-yl)methanol acs.orgnih.gov
5-Nitro-1H-indazoleReacts(5-Nitro-1H-indazol-1-yl)methanol acs.orgnih.gov
6-Nitro-1H-indazoleReacts(6-Nitro-1H-indazol-1-yl)methanol acs.orgnih.gov
7-Nitro-1H-indazoleDoes not react (under standard conditions)No reaction acs.orgnih.gov

Reactivity of the Amino Group in 4-Nitro-1H-indazol-7-amine

The amino group at the C7 position of the indazole scaffold is a key site for further functionalization. In general, the amino group of 1H-indazol-7-amine can undergo typical reactions of an aromatic amine, such as nucleophilic substitution with various electrophiles. ambeed.com These reactions include:

Alkylation: Reaction with alkyl halides or sulfonates. ambeed.com

Acylation: Reaction with acylating agents to form N-acyl derivatives. ambeed.com

Condensation: Participation in condensation reactions with carbonyl compounds. ambeed.com

Protonation: The amine can be protonated under acidic conditions to form an ammonium (B1175870) salt. ambeed.com

In the specific case of this compound, the reactivity of the 7-amino group is expected to be attenuated. The strong electron-withdrawing nature of the 4-nitro group reduces the electron density across the entire bicyclic system, thereby decreasing the nucleophilicity of the 7-amino group. This deactivating effect must be considered when planning synthetic transformations involving this group.

Reactivity of the Nitro Group on the Indazole Scaffold

The nitro group is a versatile functional group on the indazole scaffold, primarily utilized in two main ways: as an activating group for nucleophilic substitution and as a precursor to an amino group via reduction.

The electron-withdrawing properties of the nitro group activate the aromatic nucleus, making it more susceptible to nucleophilic aromatic substitution reactions. vulcanchem.comresearchgate.net This allows for the introduction of various nucleophiles onto the indazole ring.

More commonly, the nitro group is reduced to an amino group, which then serves as a handle for further derivatization. researchgate.net This transformation is a well-documented and crucial step in the synthesis of many complex indazole derivatives. A variety of reducing agents can be employed for this purpose, with a common method being the use of anhydrous SnCl₂ in alcoholic solvents. researchgate.net Studies on the reduction of 5-nitroindazole (B105863) derivatives have shown that this transformation is key to their biological mechanism of action against certain parasites, where the nitro group's reduction leads to the generation of radical species. nih.gov For 4-nitroindazoles specifically, reduction provides a pathway to 4-aminoindazole derivatives, which are valuable synthetic intermediates. researchgate.net

Bond-Forming Heterocyclization Reactions Involving Indazole Derivatives

The synthesis of the indazole core itself often involves bond-forming heterocyclization reactions, many of which utilize nitro-substituted aromatic precursors. These methods are crucial for accessing the foundational scaffold of compounds like this compound.

One prominent method is the Davis-Beirut reaction , which forms 2H-indazoles and indazolones through an N-N bond-forming heterocyclization. wikipedia.org The reaction typically starts from o-nitrobenzyl amines or o-nitrobenzaldehydes and proceeds through a highly reactive nitroso intermediate. wikipedia.orgaub.edu.lb

Another significant strategy is the Cadogan reaction , which involves the reductive cyclization of a nitro group. nih.govnih.gov This deoxygenative N-N bond formation can be used to synthesize 2H-indazoles from o-nitrobenzaldimines. nih.gov The reaction is often mediated by phosphine (B1218219) reagents and is compatible with a wide range of functional groups. nih.gov

Furthermore, novel cascade N-N bond-forming reactions have been developed for synthesizing indazole acetic acid scaffolds from 3-amino-3-(2-nitroaryl)propanoic acids under basic conditions with an alcohol solvent. researchgate.netdiva-portal.org These methods highlight the importance of the nitro group as a key functional handle in constructing the indazole ring system. researchgate.netdiva-portal.org

Advanced Spectroscopic and Structural Elucidation of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For a molecule like 4-Nitro-1H-indazol-7-amine, NMR would provide critical information on the connectivity of atoms and the electronic environment of the indazole core. However, specific NMR data for this compound is not available.

Multi-Nuclear NMR Studies (¹H, ¹³C, ¹⁵N)

Detailed ¹H (proton), ¹³C (carbon-13), and ¹⁵N (nitrogen-15) NMR data for this compound have not been reported. Such studies would be invaluable for assigning each hydrogen, carbon, and nitrogen atom to a specific peak in the spectrum, confirming the substitution pattern of the nitro and amino groups on the indazole ring. In related indazole derivatives, the chemical shifts are heavily influenced by the electronic effects of substituents. An amino group typically acts as an electron-donating group, causing upfield shifts (to lower ppm values) for nearby nuclei, while a nitro group is strongly electron-withdrawing, causing significant downfield shifts (to higher ppm values). Without experimental data, a detailed analysis is not possible.

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides structural information on materials in their solid form, which can be particularly useful for studying polymorphism and intermolecular interactions like hydrogen bonding. There are no published solid-state NMR studies for this compound. Research on other nitro-substituted indazoles has utilized ssNMR to understand tautomeric forms and crystal packing.

Chemical Shift Analysis and Electronic Effects

A theoretical analysis of chemical shifts would depend on having experimental data to correlate with computational models. Such an analysis would explore how the push-pull electronic nature of the electron-donating amino group at the C7 position and the electron-withdrawing nitro group at the C4 position influences the electron density across the aromatic system. This would affect the shielding and deshielding of various nuclei within the molecule, but without foundational spectra, this remains speculative.

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine and indazole N-H groups and the nitro group. A search of crystallographic databases reveals no existing crystal structure for this compound. Studies on similar molecules, such as derivatives of 1-allyl-4-nitro-1H-indazole, have been conducted, highlighting the planarity of the indazole ring system.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation patterns. While the molecular formula of this compound (C₇H₆N₄O₂) corresponds to a molecular weight of 178.15 g/mol , specific experimental mass spectra, which would show the parent molecular ion and characteristic fragments, are not documented. Analysis of related compounds like 4-nitroindazole shows expected fragmentation patterns, but these cannot be directly extrapolated to the target molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, an IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the indazole N-H group. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) would be anticipated around 1520 cm⁻¹ and 1330 cm⁻¹, respectively. However, no experimentally obtained IR spectrum for this specific compound is available.

Computational and Theoretical Investigations of Indazole Systems

Quantum Chemical Studies on Indazole Derivatives

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become instrumental in characterizing the intrinsic properties of indazole systems.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For indazole derivatives, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, provide a detailed understanding of their geometry, stability, and reactivity. These calculations can determine optimized molecular structures by finding the lowest energy conformation, providing precise bond lengths and angles.

The electronic properties, such as the distribution of electron density, can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly relevant for substituted indazoles, like those with nitro and amine groups, as it helps predict sites of interaction and chemical reaction. For instance, DFT studies on nitroindazole derivatives help to understand how the strongly electron-withdrawing nitro group influences the electron distribution across the bicyclic ring system, affecting its reactivity and interaction potential. Furthermore, calculations of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are used to assess the molecule's chemical reactivity and kinetic stability.

The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed within a DFT framework (e.g., GIAO/B3LYP/6-311++G(d,p)), is a highly effective technique for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. This computational approach has been successfully applied to various C-nitro indazole derivatives to provide a sound theoretical basis for experimental NMR observations.

The process involves calculating the absolute magnetic shieldings (σ) for each nucleus in the gas phase. These values are then converted into chemical shifts (δ) in solution using empirical equations, which have been established for ¹H, ¹³C, and ¹⁵N nuclei. This method has demonstrated excellent accuracy, particularly when heavy atoms are not directly attached to the carbon atoms. Studies on nitroindazole derivatives show that the ¹H and ¹³C chemical shifts of the aromatic indazole ring are dependent on the position of the nitro group. The GIAO method is powerful for distinguishing between isomers and confirming molecular structures, proving to be a valuable tool in the characterization of complex heterocyclic compounds.

Computational Method Application Typical Basis Set Key Findings for Indazole Derivatives
DFT (B3LYP) Electronic Structure, Reactivity Analysis6-311++G(d,p)Optimization of geometry, determination of electronic properties (HOMO/LUMO), and prediction of reactive sites.
GIAO/DFT NMR Chemical Shift Prediction6-311++G(d,p)Accurate prediction of ¹H, ¹³C, and ¹⁵N NMR spectra, aiding in structural elucidation and isomer differentiation.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend theoretical investigations from single molecules to their dynamic behavior and interactions within a biological environment.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is widely used in drug discovery to understand how potential drug candidates, such as indazole derivatives, interact with biological targets.

For compounds related to 4-Nitro-1H-indazol-7-amine, docking studies have been performed to explore their potential as inhibitors of various enzymes. For example, N-4-pyrimidinyl-1H-indazol-4-amines were docked into the ATP binding site of leukocyte-specific protein tyrosine kinase (Lck), a target for inflammatory disorders. Similarly, 5-nitroindazole (B105863) derivatives have been docked with Trypanosoma cruzi nitroreductase to investigate their mechanism of action as trypanocidal agents. These studies reveal crucial binding modes and specific interactions, such as hydrogen bonds and pi-stacking, with key amino acid residues in the active site of the target protein. The binding energy, calculated during docking, provides an estimate of the ligand's affinity for the target, helping to prioritize compounds for further experimental testing.

Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing detailed information on the conformational flexibility of ligands and the stability of ligand-receptor complexes. Following molecular docking, MD simulations can be performed to assess whether the predicted binding pose of an indazole derivative is stable within the dynamic environment of the protein's active site.

Simulation Technique Primary Goal Information Obtained Example Application for Indazole Systems
Molecular Docking Predict ligand-receptor binding modeBinding orientation, key interactions (e.g., H-bonds), binding energy score.Identifying potential inhibitors of kinases (Lck) or enzymes (COX-2, nitroreductase).
Molecular Dynamics (MD) Analyze conformational stability and dynamicsStability of ligand-protein complex over time, conformational changes, calculation of binding free energy.Assessing the stability of indazole derivatives in the active sites of target proteins.

Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds in drug discovery. SAR analysis involves qualitatively assessing how modifications to a molecule's structure affect its biological activity. For nitroindazole derivatives, SAR studies have shown that the position of the nitro group and the nature of other substituents can significantly influence their biological effects, such as their trypanocidal activity.

QSAR takes this a step further by creating a mathematical model that quantitatively relates the chemical structure of a series of compounds to their biological activity. A 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) has been successfully performed on a series of N-4-pyrimidinyl-1H-indazol-4-amine inhibitors of the Lck kinase. In this study, the bioactive conformations of the molecules, determined through molecular docking, were used to build a robust predictive model. The resulting CoMFA model generated contour maps that highlight regions where steric or electrostatic modifications to the molecule would likely enhance or diminish its inhibitory activity. This provides invaluable guidance for the rational design of new, more potent indazole-based inhibitors.

Analysis of Tautomerism and Aromaticity in Indazole Systems

The indazole scaffold can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. The relative stability of these tautomers is a critical aspect of their chemistry, influencing their reactivity and biological interactions. Computational studies have consistently shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov

Ab initio calculations at the MP2/6-31G** level indicate that 1H-indazole is more stable than 2H-indazole by approximately 15 kJ·mol⁻¹ (about 3.6 kcal·mol⁻¹). nih.govrsc.org This preference is largely attributed to the greater aromaticity of the 1H form compared to the 2H tautomer, which possesses a more quinoidal structure. rsc.org The energy difference between these tautomers can be influenced by the nature and position of substituents on the indazole ring.

For substituted indazoles, particularly those like this compound, intramolecular interactions play a decisive role in tautomeric preference. In related compounds, such as 7-nitro-1H-indazole, a strong intramolecular hydrogen bond is formed between the N1-H proton and an oxygen atom of the adjacent nitro group at position 7. This interaction significantly stabilizes the 1H-tautomer and effectively prevents prototropy, locking the molecule in the 1H form. researchgate.net By analogy, in this compound, a similar and strong intramolecular hydrogen bond is expected to form between the N1-H and the lone pair of the 7-amino group. This interaction would confer substantial stability to the 1H-tautomer, making it the overwhelmingly predominant form.

The aromaticity of the indazole system is a key factor in its stability. Aromaticity can be quantified using various computational indices, including geometry-based methods like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetic criteria-based methods like Nucleus-Independent Chemical Shift (NICS).

HOMA: This index evaluates aromaticity based on the degree of bond length equalization in the ring system. A value approaching 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system.

NICS: This method calculates the magnetic shielding at the center of a ring. Highly negative NICS values (e.g., NICS(1), calculated 1 Å above the ring plane) are indicative of a diatropic ring current and, thus, aromatic character. nih.gov

TautomerComputational MethodCalculated Energy Difference (ΔE)Favored TautomerReference
IndazoleMP2/6-31G ~15 kJ·mol⁻¹1H-Indazole nih.gov
IndazoleMP2-6-31G3.6 kcal·mol⁻¹1H-Indazole rsc.org
7-Nitro-1H-indazoleInferred from NMRPrototropy prevented by H-bond1H-Indazole researchgate.net
This compoundInferred by analogyStrong intramolecular H-bond expected1H-IndazoleN/A

Theoretical Insights into Reaction Mechanisms and Pathways

Theoretical calculations are indispensable for mapping the reaction pathways of indazole derivatives, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. A notable example is the computational study of the reaction between various nitro-substituted indazoles and formaldehyde (B43269) in an acidic aqueous solution. researchgate.netacs.org

This reaction leads to the formation of (1H-indazol-1-yl)methanol derivatives. Theoretical modeling at the B3LYP/6-311++G(d,p) level was employed to understand the thermodynamics and mechanism of this addition. researchgate.netacs.org The calculations focused on the protonated forms of the indazole reactants, as the reaction is conducted in the presence of hydrochloric acid.

Key findings from these theoretical investigations include:

Thermodynamic Stability: For the parent indazole, calculations confirmed that the N1-substituted product, (1H-indazol-1-yl)methanol, is approximately 20 kJ·mol⁻¹ more stable than the corresponding N2-substituted isomer. nih.gov This thermodynamic preference dictates the final product distribution.

Reaction Pathway: Although a detailed kinetic analysis of the transition states was not the primary focus of the study, the thermodynamic calculations provide a sound basis for the observed regioselectivity. The mechanism is understood to proceed via the reaction of the neutral indazole tautomers with protonated formaldehyde, which is a significantly more reactive electrophile than its neutral counterpart. researchgate.net

Substituent Effects: The study investigated 4-nitro-, 5-nitro-, and 6-nitro-1H-indazoles, which all react to form the corresponding N1-hydroxymethylated products. However, 7-nitro-1H-indazole was found to be unreactive under the same conditions. nih.govacs.org This lack of reactivity is explained by the aforementioned intramolecular hydrogen bond between the N1-H and the 7-nitro group, which reduces the nucleophilicity of the N1 nitrogen atom, thereby impeding the reaction with formaldehyde. researchgate.net

Other computational studies on indazole synthesis have also provided deep mechanistic insights. For instance, DFT calculations have been used to elucidate the mechanism of an iodine-mediated synthesis of 2H-indazoles, revealing a radical chain mechanism. nih.gov These theoretical models are crucial for rationalizing experimental outcomes and for designing new synthetic routes with improved efficiency and selectivity.

ReactionSystem StudiedComputational MethodKey InsightReference
Addition to FormaldehydeIndazole & Nitro-indazolesB3LYP/6-311++G(d,p)N1-substituted product is thermodynamically favored. Intramolecular H-bond in 7-nitro-indazole inhibits reaction. nih.govresearchgate.netacs.org
Iodine-mediated C-H Functionalizationortho-alkylazobenzenesDFTReaction proceeds via a radical chain mechanism to form 2H-indazoles. nih.gov

An article focusing solely on the chemical compound “this compound” and its applications in medicinal chemistry, as per the detailed outline provided, cannot be generated at this time. Extensive searches of scientific literature and chemical databases have revealed a significant lack of published research on the specific biological activities of this particular compound.

While the indazole scaffold is a well-recognized "privileged scaffold" in drug discovery with numerous derivatives studied for a wide range of therapeutic applications, there is no specific data available in the public domain regarding the antileishmanial, anticancer, antimicrobial, antifungal, or nitric oxide synthase inhibition properties of this compound.

The available information is limited to its chemical identification, including its CAS number (89795-92-6), and its availability from chemical suppliers for research purposes. There are studies on related compounds, such as other nitro-indazole isomers, which have shown biological activity. For instance, 7-nitro-1H-indazole is known as a nitric oxide synthase inhibitor. However, these findings cannot be attributed to this compound without specific experimental evidence.

To generate a thorough, informative, and scientifically accurate article as requested, detailed research findings, in vitro biological activity data, and specific studies on its rational design and synthesis would be required. As this information is not present in the current body of scientific literature, any attempt to create the requested article would result in speculation or the inclusion of information on other, irrelevant compounds, which would violate the explicit instructions provided.

Therefore, until research on the biological properties of this compound is conducted and published, a comprehensive article on its medicinal chemistry applications as outlined cannot be written.

Applications of Indazole Scaffolds in Medicinal Chemistry Research and Drug Design

In Vitro Biological Activity Evaluation of Indazole Derivatives

Other Reported Molecular Targets and Mechanisms

The indazole scaffold is a versatile pharmacophore that has been shown to interact with a variety of biological targets. Research has identified several enzymes and receptors where indazole-containing molecules exhibit significant inhibitory or modulatory activity.

Nitric Oxide Synthase (NOS) Inhibition: Certain nitro-1H-indazole derivatives are recognized as potent inhibitors of nitric oxide synthase isoforms, which include neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS) nih.gov. Specifically, research has highlighted that among the various C-nitro-1H-indazoles, only those with a nitro group at the 7-position demonstrate these inhibitory properties nih.gov. 7-Nitroindazole (B13768) is a well-characterized member of this class, functioning as a nitric oxide synthase inhibitor, and has been investigated for its potential as a neuroprotective agent, analgesic, and anxiolytic drug nih.gov.

Kinase Inhibition: The indazole core is a common feature in many small-molecule kinase inhibitors.

Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-indazole-based derivatives were developed through fragment-led de novo design to inhibit FGFR kinases nih.gov. One of the lead compounds from this series demonstrated inhibitory activity against FGFR1-3 with IC₅₀ values in the low micromolar range nih.gov.

Polo-like Kinase 4 (PLK4): In the context of oncology, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives have been identified as potential inhibitors of PLK4, showing significant anti-breast cancer activity both in vitro and in vivo dntb.gov.ua.

Src and Abl Tyrosine Kinases: Substituted pyrazolo[3,4-d]pyrimidines, which are structurally related to indazoles, have been synthesized and evaluated as dual inhibitors of Src and Abl tyrosine kinases nih.gov. Several of these compounds showed antiproliferative effects on cancer cell lines positive for the Bcr-Abl fusion protein nih.gov.

Glucocorticoid Receptor Modulation: Researchers have also developed potent, nonsteroidal, and selective indazole ether-based glucocorticoid receptor modulators (SGRMs) nih.gov. A soft-drug strategy was employed to create an inhaled candidate for treating airway inflammation, which demonstrated potent inhibition of Sephadex-induced lung edema nih.gov.

Table 1: Molecular Targets of Indazole Derivatives
Molecular TargetIndazole Derivative ClassReported Biological Effect
Nitric Oxide Synthase (nNOS, iNOS, eNOS)7-Nitro-1H-indazolesEnzyme Inhibition nih.govnih.gov
Fibroblast Growth Factor Receptors (FGFR1-3)1H-Indazole-based derivativesEnzyme Inhibition nih.gov
Polo-like Kinase 4 (PLK4)(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivativesEnzyme Inhibition dntb.gov.ua
Glucocorticoid ReceptorIndazole ether-based derivativesSelective Receptor Modulation nih.gov

Derivatization Strategies for Enhancing Biological Efficacy

The biological activity of the indazole scaffold can be finely tuned through various derivatization strategies. These chemical modifications aim to optimize potency, selectivity, and pharmacokinetic properties. Common strategies involve introducing diverse substituents at the N1, C3, and other positions of the indazole ring.

N1-Position Derivatization: The N1 position of the indazole ring is a frequent site for modification. Copper-mediated N-arylation with aryl boronic acids is one method used to introduce aryl groups at this position, enabling the creation of extensive compound libraries acs.org.

C3-Position Modification: The C3 position is critical for the activity of many indazole-based compounds.

Structure-Activity Relationship (SAR) studies on indazole activators of soluble guanylate cyclase revealed that a C3 dimethylaminopropyloxy substituent was essential for enzyme activity acs.org.

In the development of inhibitors for the IDO1 enzyme, SAR studies indicated that a suitably substituted carbohydrazide (B1668358) moiety at the C3 position played a crucial role in achieving potent inhibitory activity nih.gov.

C6-Position Modification using Coupling Reactions: Modern cross-coupling reactions are powerful tools for derivatizing the indazole core.

Suzuki Coupling: This reaction is commonly used to form carbon-carbon bonds. For instance, intermediates for anti-cancer agents have been prepared via Suzuki coupling between (1H-indazol-6-yl)boronic acid and corresponding halides nih.gov.

Heck Coupling: This method has been employed to synthesize indazole derivatives, such as the coupling between 1-bromo-3,5-dimethoxybenzene (B32327) and a vinyl boronate ester to create a key intermediate for further elaboration nih.gov.

Table 2: Derivatization Strategies for Indazole Scaffolds
PositionStrategy/ReactionPurpose/Example
N1Copper-mediated N-arylationIntroduction of aryl groups to create compound libraries acs.org
C3Addition of specific side chains (e.g., dimethylaminopropyloxy)Critical for activity as soluble guanylate cyclase activators acs.org
C3Introduction of carbohydrazide moietiesEnhances inhibitory activity against the IDO1 enzyme nih.gov
C6Suzuki CouplingSynthesis of (1H-indazol-6-yl)pyrimidine intermediates for anti-cancer agents nih.gov
C3/C6Heck Coupling / Suzuki CouplingSequential reactions to build complex anti-proliferative compounds nih.gov

Indazole Scaffolds as Tools in Chemical Biology

Beyond their direct therapeutic applications, indazole scaffolds and structurally similar nitroaromatic compounds serve as valuable tools in chemical biology, particularly in the analytical domain. Their chemical properties can be exploited to facilitate the detection and quantification of other biomolecules.

One prominent application is in the derivatization of primary and secondary amines for analytical purposes. Compounds like 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), which shares the nitro-activated aromatic amine feature, are widely used as pre-column derivatizing reagents in High-Performance Liquid Chromatography (HPLC) dergipark.org.tr.

The process involves reacting the amine-containing analyte with the derivatizing agent. This reaction introduces a highly fluorescent NBD-product, which is stable and can be readily detected dergipark.org.tr. The key advantages of this strategy include:

Enhanced Detection: The introduction of a fluorophore significantly increases the detection limits for analytes that lack a native chromophore or fluorophore, enabling quantification of trace amounts in complex biological matrices dergipark.org.trresearchgate.net.

Improved Chromatography: Derivatization can alter the polarity of the analyte, leading to better separation on HPLC columns.

Broad Applicability: This method has been successfully applied to the analysis of various biogenic amines, amino acids, and pharmaceutical compounds in samples such as brain microdialysates and tissue extracts dergipark.org.trresearchgate.net.

The reaction conditions, such as pH, temperature, and time, can be optimized to ensure rapid and complete derivatization before injection into the HPLC system dergipark.org.tr. This use of nitroaromatic scaffolds as chemical tags underscores their utility as tools for enabling sensitive bioanalytical methods.

Future Directions and Emerging Research Avenues for 4 Nitro 1h Indazol 7 Amine Research

Development of Novel Synthetic Routes with Improved Sustainability and Efficiency

The future of synthesizing 4-Nitro-1H-indazol-7-amine and its derivatives is geared towards "green chemistry" principles, aiming to reduce environmental impact and improve efficiency. Traditional synthetic methods often rely on harsh conditions and hazardous reagents. Emerging research focuses on developing cleaner, more sustainable alternatives.

Key areas of development include:

Catalyst-Free Reactions: Exploring synthetic pathways that proceed without a catalyst, reducing costs and metal contamination in the final product.

Green Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives such as polyethylene glycol (PEG-400) or water-ethanol mixtures. acgpubs.orgrepec.org

Energy-Efficient Methods: Utilizing alternative energy sources like ultrasound or microwave irradiation to accelerate reaction times and reduce energy consumption. repec.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Approaches

Feature Traditional Synthetic Methods Emerging Sustainable Methods
Solvents Volatile organic compounds (e.g., NMP, DMSO) Water, Ethanol, PEG-400 acgpubs.orgrepec.org
Catalysts Often require heavy metal catalysts (e.g., Palladium) Catalyst-free systems or recyclable catalysts nih.gov
Energy Source Conventional heating (e.g., oil baths) Microwave irradiation, Ultrasound repec.org
Byproducts Can generate significant hazardous waste Minimized waste through high atom economy
Efficiency May involve longer reaction times and lower yields Often faster, with potentially higher yields

Exploration of New Reactivity Patterns and Derivatization Opportunities

The bifunctional nature of this compound, with its nucleophilic amino group and electrophilic character of the nitro-substituted ring, offers a rich landscape for chemical modification. Future research will focus on leveraging this reactivity to create diverse libraries of new molecules.

Amino Group Derivatization: The 7-amino group is a prime site for reactions such as acylation, sulfonylation, and alkylation to produce a wide array of amide and amine derivatives. nih.govacs.org It can also be reacted with fluorogenic reagents like 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for analytical purposes. dergipark.org.trresearchgate.net

Indazole Ring Functionalization: The N-H of the pyrazole (B372694) ring can be substituted, a common strategy in the development of indazole-based therapeutics. nih.govacs.org This allows for the introduction of various side chains to modulate the compound's properties.

Nitro Group Transformation: The 4-nitro group can be reduced to an amino group, creating a diaminopteridine scaffold that opens up further avenues for derivatization and the synthesis of compounds with different electronic and steric properties.

Palladium-Catalyzed Cross-Coupling: For derivatives where a halogen is present on the indazole core, Suzuki and other cross-coupling reactions can be employed to introduce aryl or alkyl groups, significantly increasing molecular complexity. nih.gov

Table 2: Potential Derivatization Strategies for this compound

Reactive Site Reaction Type Potential Reagents Resulting Functional Group
7-Amino Group Acylation Chloroacetic anhydride, Acetyl chloride Amide
7-Amino Group Reaction with Fluorophore 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) Fluorescent NBD-adduct
Indazole N1-H Alkylation/Arylation Alkyl halides, Arylboronic acids N-Substituted Indazole
4-Nitro Group Reduction SnCl₂, H₂ Amino Group

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is an indispensable tool for accelerating the discovery and optimization of new molecules. For this compound, in silico methods can predict its properties and guide experimental work.

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure, reactivity, and spectral properties of the molecule. nih.govresearchgate.net This provides a sound theoretical basis for understanding experimental observations, such as NMR chemical shifts. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By creating a library of derivatives and testing their biological activity, 3D-QSAR models can be built. nih.gov These models identify the key structural features that correlate with activity, enabling the design of more potent compounds. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.gov For derivatives of this compound, docking studies can help identify potential protein targets and elucidate binding modes at the atomic level.

Table 3: Application of Computational Methods in this compound Research

Computational Method Application Predicted Outcome
Density Functional Theory (DFT) Electronic Structure Analysis Reactivity indices, molecular orbital energies, NMR spectra prediction researchgate.net
3D-QSAR (e.g., CoMFA) Activity Prediction Correlation of steric/electrostatic fields with biological activity nih.gov
Molecular Docking Target Interaction Modeling Binding affinity, interaction poses within a protein's active site nih.gov
ADMET Profiling Pharmacokinetic Prediction Absorption, Distribution, Metabolism, Excretion, and Toxicity properties nih.gov

Deeper Investigation into Molecular Mechanisms of Action in vitro

While the biological activities of many indazole derivatives have been reported, the specific mechanisms of action for this compound remain largely unexplored. Future research should employ a range of in vitro assays to systematically probe its biological effects. Based on related indazole compounds, potential activities include anti-inflammatory and anti-proliferative effects. nih.govnih.gov

Key investigational areas include:

Enzyme Inhibition Assays: Screening against panels of kinases, cyclooxygenases (COX-1/COX-2), and nitric oxide synthases, as these are known targets for other indazole derivatives. nih.govnih.gov

Cell-Based Assays: Evaluating the compound's effect on cancer cell line proliferation, apoptosis, and cell cycle progression. nih.gov

Cytokine Release Assays: Measuring the inhibition of pro-inflammatory cytokines like TNF-α and various interleukins in immune cells to explore potential anti-inflammatory mechanisms. nih.gov

Integration of Chemical Biology Tools for Target Identification and Validation

A critical step in translating a bioactive compound into a therapeutic lead is identifying its specific molecular target(s). Chemical biology provides powerful tools for this purpose, enabling the discovery of how small molecules like this compound interact with complex biological systems. researchgate.netnih.govnih.gov

Future strategies could involve:

Photoaffinity Labeling: Synthesizing a derivative of the compound that incorporates a photoreactive group. Upon UV irradiation, this probe can covalently bind to its target protein, allowing for subsequent identification via proteomics.

Activity-Based Protein Profiling (ABPP): Developing probes that bind irreversibly to the active site of specific enzyme families to identify novel targets and assess selectivity. nih.gov

Proteolysis-Targeting Chimeras (PROTACs): Designing PROTAC molecules where this compound serves as the warhead to bind to a target protein, linking it to an E3 ligase to induce its degradation. nih.govsigmaaldrich.com This approach can validate a target by observing the physiological effect of its removal.

Table 4: Chemical Biology Tools for Target Identification

Tool Description Application for this compound
Photoaffinity Probes Small molecules with a photoreactive group that covalently bind to targets upon UV light activation. nih.gov Identify direct binding partners in cell lysates or live cells.
Activity-Based Probes Probes that react with active sites of specific enzyme classes to profile their activity. nih.gov Determine if the compound inhibits a specific class of enzymes (e.g., serine hydrolases).
PROTACs Chimeric molecules that induce the degradation of a target protein. nih.govsigmaaldrich.com Validate the biological role of a target protein by selectively removing it from the cell.
DNA-Encoded Libraries Large collections of compounds tagged with unique DNA barcodes for high-throughput screening. sigmaaldrich.com Screen vast chemical space to find derivatives with high affinity for a specific protein target.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Nitro-1H-indazol-7-amine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Nitration of Indazole Precursors : Introduce the nitro group at the 4-position via nitration using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC to avoid over-nitration .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization (38–45%) requires precise stoichiometric ratios and inert atmospheres to prevent side reactions .
  • Scale-Up : Continuous flow reactors improve reproducibility in large-scale synthesis by maintaining consistent temperature and mixing .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

  • Spectroscopic Analysis :

  • NMR : Assign peaks for the nitro group (¹H NMR: deshielded aromatic protons; ¹³C NMR: nitro carbon at ~140 ppm) and amine group (¹H NMR: broad singlet at ~5 ppm) .
  • Mass Spectrometry : Confirm molecular weight (MW: 178.15 g/mol) via ESI-MS or MALDI-TOF .
    • Crystallography : Single-crystal X-ray diffraction (SHELXL/SHELXS) resolves bond lengths and angles. Refinement parameters (R-factor < 0.05) validate spatial arrangement .

Q. What safety protocols are critical when handling this compound due to its reactive groups?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid contact with reducing agents (e.g., LiAlH₄) to prevent explosive decomposition .
  • Storage : Store in airtight containers at –20°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Data Validation :

  • SHELXT Automation : Use SHELXT for initial space-group determination and outlier rejection. Cross-validate with twin-law analysis for crystals showing pseudo-symmetry .
  • Multi-Dataset Refinement : Compare results from independent syntheses to identify systematic errors (e.g., solvent inclusion, disorder) .

Q. What strategies address discrepancies in synthetic yields of this compound across different studies?

  • Root-Cause Analysis :

  • Reagent Purity : Trace moisture in HNO₃/H₂SO₄ reduces nitration efficiency; pre-dry acids with molecular sieves .
  • Workup Optimization : Replace aqueous quench with ice-cold ammonium chloride to minimize hydrolysis .
    • Statistical Design : Apply DoE (Design of Experiments) to assess interactions between temperature, stoichiometry, and reaction time .

Q. How does the nitro group at the 4-position affect the electronic properties and reactivity of the indazole core?

  • Computational Modeling :

  • DFT Calculations : Use Gaussian or ORCA to map electron density (nitro group withdraws electrons, reducing nucleophilicity at the 7-amine) .
  • Reactivity Studies : Compare Suzuki coupling efficiency with 4-nitro vs. 4-chloro derivatives; nitro groups hinder oxidative addition to Pd catalysts .

Q. What methodologies are used to evaluate the pharmacological potential of this compound in kinase inhibition studies?

  • Biological Assays :

  • Kinase Profiling : Use fluorescence-based ADP-Glo™ assays (e.g., against JAK2 or EGFR kinases). IC₅₀ values <1 μM indicate high potency .
  • SAR Analysis : Modify the 7-amine to amide or sulfonamide derivatives to enhance selectivity and metabolic stability .

Data Contradiction and Reliability

Q. How should researchers interpret conflicting bioactivity data for this compound in different cell lines?

  • Contextual Factors :

  • Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to account for differential expression of target proteins .
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients, identifying outliers due to assay interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.